molecular formula C20H26N6O4S B2656266 3-(2-Methylpiperidin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 899757-05-2

3-(2-Methylpiperidin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B2656266
CAS No.: 899757-05-2
M. Wt: 446.53
InChI Key: CYNGEXCFESSVSH-UHFFFAOYSA-N
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Description

Historical Development of Pyridazine-Based Heterocyclic Compounds

The pyridazine nucleus, first isolated in 1886 via the degradation of pyridine derivatives, initially faced synthetic challenges due to its electron-deficient nature and propensity for unwanted side reactions. Early 20th-century work by von Braun and Ostermayer established foundational cyclization protocols using 1,4-diketones and hydrazines, enabling systematic exploration of substitution patterns. The 1970s marked a turning point with the clinical approval of minaprine, a pyridazine-containing monoamine oxidase inhibitor, which validated the heterocycle’s bioavailability and central nervous system penetration.

Modern applications leverage pyridazine’s 4.22 D dipole moment – the highest among diazines – to optimize drug-target interactions through π-π stacking with aromatic amino acid residues. For example, relugolix (2020 FDA approval) employs a tetracyclic pyridazine scaffold to achieve picomolar affinity for gonadotropin-releasing hormone receptors, while deucravacitinib (2022) uses pyridazine’s dual hydrogen-bond acceptors for selective tyrosine kinase 2 inhibition. These milestones underscore pyridazine’s evolution from a chemical curiosity to a privileged scaffold in kinase and GPCR-targeted therapies.

Evolution of Sulfonylpiperazine Derivatives in Medicinal Chemistry

Sulfonylpiperazine motifs emerged as pharmacophoric elements in the 1990s following the discovery that para-sulfonamide substitution enhances binding to adenosine triphosphate (ATP)-dependent enzymes. The sulfonyl group’s electron-withdrawing character lowers piperazine’s pKa from 9.8 to ≈6.5, enabling zwitterionic stabilization at physiological pH while maintaining membrane permeability.

Key developments include:

  • HIV protease inhibitors : Sulfonylpiperazine-containing drugs like amprenavir demonstrated improved resistance profiles through sulfone-mediated hydrogen bonding with flap residues
  • Kinase-targeted therapies : Dasatinib’s 4-(pyrimidin-2-yl)piperazine-1-sulfonamide moiety established precedent for Tyr-323 interactions in Src-family kinases
  • Antimicrobial agents : Ciprofloxacin derivatives with N-sulfonylpiperazines showed enhanced topoisomerase IV binding via sulfone-arginine charge transfer complexes

Synthetic methodologies advanced in parallel, with the Diaza-Wittig reaction enabling efficient construction of sulfonylpiperazine-pyridazine hybrids through [4+2] cycloadditions of 1,3-diketones.

Emergence of Multi-Heterocyclic Systems as Pharmacologically Active Entities

The 2010s witnessed a paradigm shift toward polyheterocyclic drugs, driven by the need to address complex polypharmacology. Analysis of FDA-approved drugs (2015–2024) reveals a 42% increase in molecules containing ≥3 heterocycles compared to the prior decade.

Table 1 : Advantages of Multi-Heterocyclic Architectures

Property Pyridazine Contribution Piperazine Contribution Sulfonamide Contribution
Solubility Low logP (1.2 vs. 2.8 benzene) Zwitterionic hydration Polar surface area (+30 Ų)
Target Engagement π-π stacking (ΔG ≈ -3.8 kcal) Conformational sampling H-bond network extension
Metabolic Stability CYP450 inhibition (IC₅₀ >50µM) N-methylation resistance Sulfone oxidation resistance

The compound 3-(2-methylpiperidin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine exemplifies this trend, combining three discrete pharmacophores into a single entity with orthogonal interaction modalities.

Scientific Significance of Pyridazine-Piperazine Hybrid Structures

Pyridazine-piperazine conjugates exploit complementary electronic and steric properties:

  • Dipole alignment : Pyridazine’s C3-C6 dipole (4.22 D) creates an electrostatic gradient that orients the sulfonylpiperazine group toward basic residues in enzymatic binding pockets
  • Torsional control : Piperazine’s chair-flip barrier (≈10 kcal/mol) restricts rotational freedom, pre-organizing the sulfonamide for target engagement
  • Nitrogen-sulfur σ* interaction : The 3-nitrophenylsulfonyl group engages in n→σ* hyperconjugation with pyridazine’s N1, lowering LUMO energy (-1.8 eV) for charge-transfer complexation

X-ray crystallographic studies of analogous compounds reveal a conserved binding motif where pyridazine stacks against Tyr-452 (π-π distance 3.4 Å) while the sulfonylpiperazine hydrogen bonds with Lys-220 and Asp-384 (2.7–3.1 Å). This dual-binding mechanism underlies the hybrid’s utility in designing inhibitors for ATPases, phosphodiesterases, and epigenetic regulators.

Properties

IUPAC Name

3-(2-methylpiperidin-1-yl)-6-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4S/c1-16-5-2-3-10-25(16)20-9-8-19(21-22-20)23-11-13-24(14-12-23)31(29,30)18-7-4-6-17(15-18)26(27)28/h4,6-9,15-16H,2-3,5,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNGEXCFESSVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpiperidin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the piperidine and piperazine substituents. Common reagents used in these reactions include various halogenated intermediates, sulfonyl chlorides, and nitro compounds. Reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpiperidin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution of the sulfonyl group could yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Mechanism of Action

The mechanism of action of 3-(2-Methylpiperidin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

3-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Structural Differences :

  • Sulfonyl substituent: Chlorophenyl (Cl) replaces nitrophenyl (NO₂).
  • Pyridazine substituent : 3-Methylpyrazole replaces 2-methylpiperidine.

Functional Implications :

  • Electron Effects : The chloro group is less electron-withdrawing than nitro, reducing the sulfonyl group’s electrophilicity and possibly weakening target binding .
  • Pharmacokinetics : Pyrazole’s lower steric bulk compared to methylpiperidine may enhance solubility but reduce membrane permeability.
  • Molecular Weight : 418.90 g/mol (chloro analog) vs. ~440 g/mol (nitro target compound), suggesting differences in metabolic stability .
Parameter Target Compound Chlorophenyl Analog
Sulfonyl Group 3-Nitrophenyl 3-Chlorophenyl
Pyridazine Substituent 2-Methylpiperidine 3-Methylpyrazole
Molecular Weight ~440 g/mol 418.90 g/mol
Key Functional Group NO₂ (Electron-withdrawing) Cl (Moderate electron-withdrawing)

6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

Core Structure Differences :

  • Heterocyclic Core: Thieno[3,2-d]pyrimidine replaces pyridazine.
  • Substituents : Methanesulfonyl-piperazine and morpholine groups are present.

Functional Implications :

  • Sulfonyl Group : Methanesulfonyl is smaller than aryl-sulfonyl, reducing steric hindrance but limiting π-π stacking interactions.
  • Molecular Weight : 494.19 g/mol, significantly higher than the target compound, which may impact bioavailability .
Parameter Target Compound Thienopyrimidine Analog
Core Structure Pyridazine Thieno[3,2-d]pyrimidine
Sulfonyl Group 3-Nitrophenyl Methanesulfonyl
Additional Groups 2-Methylpiperidine Morpholine, Benzimidazole
Molecular Weight ~440 g/mol 494.19 g/mol

Piperazine Derivatives in Therapeutic Contexts

The target compound shares structural motifs with piperazine-based therapeutics, such as:

  • Antipsychotics : Piperazine sulfonamides are common in dopamine D2 receptor antagonists.
  • Kinase Inhibitors : Aryl-sulfonyl groups enhance binding to ATP pockets (e.g., in Aurora kinases) .

Key Advantages of Target Compound :

  • The 3-nitrophenyl group may improve selectivity for nitroreductase-expressing cancer cells.
  • Methylpiperidine’s basicity could reduce off-target CNS effects compared to morpholine-containing analogs .

Research Findings and Trends

  • Synthetic Feasibility : Sulfonyl-piperazine-pyridazine derivatives are typically synthesized via nucleophilic substitution, with yields influenced by steric hindrance from substituents .
  • Therapeutic Potential: Nitro-containing analogs show promise in hypoxia-targeted therapies due to nitroreductase activation .

Biological Activity

3-(2-Methylpiperidin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H22N4O2S\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

This structure features a pyridazine core substituted with a piperidine and piperazine moiety, which are known to influence biological activity through interactions with various receptors and enzymes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including:

  • Receptor Binding : The piperidine and piperazine rings enhance binding affinity to neurotransmitter receptors, potentially modulating their activity.
  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like diabetes or inflammation.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antidiabetic Activity : In vitro assays have demonstrated that the compound exhibits significant DPP-4 inhibitory activity, which is crucial for managing blood glucose levels. The IC50 values reported range from 0.85 µM to 29.72 µM, indicating potent activity compared to standard drugs like acarbose .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in cellular models. Its mechanism may involve the inhibition of pro-inflammatory cytokines, thus suggesting potential use in treating inflammatory diseases .
  • Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound possesses low cytotoxicity, making it a candidate for further development in therapeutic applications without significant adverse effects on normal cells .

Case Study 1: Antidiabetic Evaluation

In a controlled study involving diabetic animal models, the administration of the compound resulted in a marked reduction in blood glucose levels. The study utilized various doses to establish a dose-response relationship, revealing that higher doses correlate with greater reductions in glucose levels.

Dose (mg/kg)Blood Glucose Reduction (%)
525
1045
2060

This data supports the compound's potential as an antidiabetic agent.

Case Study 2: Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of the compound used a model of induced inflammation in rats. The results indicated that treatment with the compound significantly reduced edema and inflammatory cell infiltration.

Treatment GroupEdema Reduction (%)
Control0
Low Dose (10 mg)30
High Dose (50 mg)55

These findings suggest that the compound could be beneficial in managing inflammatory conditions.

Q & A

Q. What are the key synthetic routes for 3-(2-Methylpiperidin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, and how are reaction conditions optimized?

The synthesis of this compound involves multi-step reactions, typically starting with pyridazine core functionalization. Key steps include:

  • Sulfonylation of piperazine : Reacting piperazine with 3-nitrophenylsulfonyl chloride under basic conditions (e.g., sodium hydride) in anhydrous solvents like dimethylformamide (DMF) at 0–25°C .
  • Nucleophilic substitution : Coupling the sulfonylated piperazine with a halogenated pyridazine intermediate (e.g., 6-chloropyridazine) using catalytic bases (e.g., triethylamine) in refluxing tetrahydrofuran (THF) .
  • Introduction of 2-methylpiperidine : Via Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 80–100°C .

Q. Optimization strategies :

  • Temperature control : Lower temperatures (0–25°C) prevent sulfonylation side reactions .
  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity and stabilize intermediates .
  • Catalyst screening : Palladium-based catalysts improve coupling efficiency in heterocyclic systems .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and regiochemistry (e.g., distinguishing piperazine and pyridazine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₃N₇O₄S) and detects isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Table 1 : Representative Analytical Data for Analogous Compounds

PropertyMethodReference Compound Data
Molecular FormulaHRMSC₂₀H₂₄N₆O₂S (m/z 412.5)
PurityHPLC>98% (λ = 254 nm)
¹H NMR (δ, ppm)400 MHz, CDCl₃Piperazine protons: 3.2–3.5

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of sulfonylation or amination steps?

  • Reaction path modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for sulfonylation, identifying preferential attack sites .
  • Molecular docking : Simulates interactions between the sulfonyl group and biological targets (e.g., enzymes), guiding structural modifications .
  • Machine learning : Algorithms trained on reaction databases (e.g., USPTO) suggest optimal catalysts and solvents for amination .

Example : DFT analysis of 3-nitrophenylsulfonyl chloride reactivity shows higher electrophilicity at the sulfur atom, favoring piperazine sulfonylation over aryl ring substitution .

Q. What strategies resolve contradictions in reported biological activity data for pyridazine derivatives?

  • Structural validation : Re-synthesize disputed compounds and verify purity via HPLC/NMR to exclude impurities as confounding factors .
  • Target-specific assays : Compare activity across isoforms (e.g., kinase vs. GPCR targets) to identify selectivity drivers .
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to distinguish outliers and establish consensus mechanisms .

Case study : A pyridazine analog showed conflicting IC₅₀ values (1 µM vs. 10 µM) in kinase assays. Re-evaluation revealed batch-dependent purity variations (85% vs. 98%), emphasizing rigorous quality control .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Core modifications : Replace pyridazine with triazolo-pyridazine to improve metabolic stability (t₁/₂ increased from 2h to 6h in liver microsomes) .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance sulfonamide hydrogen bonding with target residues .
  • Piperazine flexibility : Compare rigid (e.g., 2-methylpiperidine) vs. flexible (e.g., unsubstituted piperazine) moieties to optimize target binding .

Table 2 : SAR Trends in Pyridazine Derivatives

ModificationEffect on ActivityReference
3-Nitrophenylsulfonyl group↑ Enzymatic inhibition (2x)
2-Methylpiperidine↓ Off-target binding

Q. What are the challenges in achieving regioselective functionalization of the pyridazine core?

  • Electronic effects : The electron-deficient pyridazine ring favors nucleophilic attack at the 6-position over the 3-position, requiring directing groups (e.g., -OMe) to alter reactivity .
  • Steric hindrance : Bulky substituents (e.g., 2-methylpiperidine) at the 3-position block undesired side reactions during sulfonylation .
  • Catalyst design : Palladium complexes with sterically demanding ligands (e.g., t-BuXPhos) improve selectivity in cross-coupling reactions .

Q. What analytical methods are used to assess stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, monitoring decomposition via LC-MS .
  • Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition >200°C) for storage recommendations .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify intact compound using UPLC-MS/MS .

Q. How can reaction engineering improve yield in multi-step syntheses?

  • Flow chemistry : Continuous processing minimizes intermediate degradation (yield increased from 60% to 85% for sulfonylation) .
  • In-line purification : Integrate scavenger resins to remove excess reagents (e.g., unreacted sulfonyl chloride) between steps .
  • Design of Experiments (DoE) : Statistically optimize variables (temperature, stoichiometry) to reduce side products .

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